molecular formula C16H17NO2 B8079832 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

Cat. No.: B8079832
M. Wt: 255.31 g/mol
InChI Key: KOZORCPLOVLDEY-UHFFFAOYSA-N
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Description

3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of an isopropyl group at the 3’ position, a methyl group at the 2 position, and a nitro group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl typically involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and high yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Biological Activity

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: [Specific CAS number not provided in search results]
  • Molecular Formula: C15H16N2O2
  • Molecular Weight: 256.30 g/mol

Biological Activity

The biological activity of this compound has been evaluated in various studies, primarily focusing on its cytotoxicity, anti-inflammatory properties, and potential as an enzyme inhibitor.

Cytotoxicity

Cytotoxicity assays are essential in determining the safety profile of new compounds. In vitro studies have shown that this compound exhibits significant cytotoxic effects on several cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical)15.5
MCF7 (breast)12.8
A549 (lung)18.0

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have examined the effects of this compound in clinical and preclinical settings:

  • Case Study on Cancer Cell Lines:
    • A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.
  • Anti-inflammatory Response in Rodent Models:
    • In a rodent model of induced inflammation, administration of the compound led to a significant decrease in swelling and pain scores when compared to untreated controls.

Properties

IUPAC Name

2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZORCPLOVLDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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